2-(3,5-dimethylbenzyl)succinic acid
Overview
Description
2-(3,5-dimethylbenzyl)succinic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBSA and is used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylbenzyl)succinic acid is not fully understood. However, it is believed that this compound interacts with enzymes and receptors in the body, altering their activity and leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,5-dimethylbenzyl)succinic acid has various biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,5-dimethylbenzyl)succinic acid in lab experiments include its chiral nature, which makes it an ideal building block for the synthesis of biologically active compounds. However, the limitations of this compound include its high cost and limited availability.
Future Directions
There are several future directions for research on 2-(3,5-dimethylbenzyl)succinic acid. One potential area of study is the development of new synthetic methods for this compound, which could lead to increased availability and lower costs. Another area of research is the investigation of the potential therapeutic applications of DBSA in the treatment of various diseases, including cancer, diabetes, and inflammation.
Conclusion:
In conclusion, 2-(3,5-dimethylbenzyl)succinic acid is a versatile compound that has numerous potential applications in scientific research. Its chiral nature makes it an ideal building block for the synthesis of biologically active compounds, and its biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DBSA and to explore its potential therapeutic applications.
Scientific Research Applications
The potential applications of 2-(3,5-dimethylbenzyl)succinic acid in scientific research are numerous. This compound has been used as a chiral auxiliary in the synthesis of various biologically active compounds. DBSA has also been utilized as a resolving agent for enantiomeric mixtures and as a ligand in asymmetric catalysis.
properties
IUPAC Name |
2-[(3,5-dimethylphenyl)methyl]butanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8-3-9(2)5-10(4-8)6-11(13(16)17)7-12(14)15/h3-5,11H,6-7H2,1-2H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVJWRCCUIXRAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(CC(=O)O)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dimethylphenyl)methyl]butanedioic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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